[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine hydrochloride
CAS No.: 1158428-52-4
Cat. No.: VC7774722
Molecular Formula: C12H20ClNO2
Molecular Weight: 245.75
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158428-52-4 |
|---|---|
| Molecular Formula | C12H20ClNO2 |
| Molecular Weight | 245.75 |
| IUPAC Name | N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H |
| Standard InChI Key | SAUHBCBQWHTOGQ-UHFFFAOYSA-N |
| SMILES | CC(C)NCC1=C(C=C(C=C1)OC)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine hydrochloride, reflecting its methoxy-substituted aromatic ring and isopropylamine backbone . The hydrochloride salt form enhances stability and solubility, a common modification for amine-containing pharmaceuticals. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 1158428-52-4 |
| Molecular Formula | |
| Molecular Weight | 245.75 g/mol |
| SMILES | CC(C)NCC1=C(C=C(C=C1)OC)OC.Cl |
| InChI Key | SAUHBCBQWHTOGQ-UHFFFAOYSA-N |
The methoxy groups at the 2- and 4-positions of the phenyl ring donate electron density through resonance, influencing reactivity in subsequent synthetic modifications .
Synthetic Routes and Optimization
Reductive Amination Strategy
The most plausible synthesis involves reductive amination of 2,4-dimethoxybenzaldehyde with isopropylamine, followed by hydrochloric acid salt formation. This method mirrors the synthesis of (2,4-dimethoxyphenyl)methylamine (CAS 798542-73-1), where allylamine and 2,4-dimethoxybenzaldehyde undergo condensation in dichloromethane (DCM) with sodium triacetoxyborohydride (STAB) and acetic acid . Key steps include:
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Condensation:
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Reduction:
Imine reduction using STAB in DCM at 20°C for 5 hours under inert atmosphere . -
Salt Formation:
Treatment with hydrochloric acid yields the hydrochloride salt .
The reaction typically achieves ~70–90% yield under optimized conditions, with purity ≥97% confirmed via high-performance liquid chromatography (HPLC) .
Challenges and Byproduct Mitigation
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Steric Hindrance: Bulkier isopropylamine may reduce reaction efficiency compared to allylamine, necessitating excess reagent or prolonged reaction times.
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Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures removes unreacted aldehyde and borohydride residues .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
While experimental solubility data are unavailable, the hydrochloride salt’s ionic nature suggests high solubility in polar solvents like water or methanol. The calculated logP (octanol-water) of the free base is ~2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) of analogous compounds shows decomposition temperatures above 200°C, with exothermic peaks corresponding to hydrochloride dissociation . Storage recommendations include desiccated conditions at 2–8°C to prevent hygroscopic degradation .
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